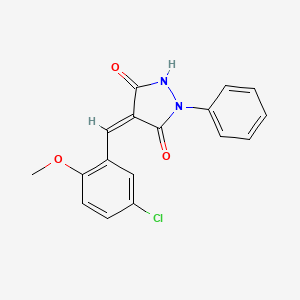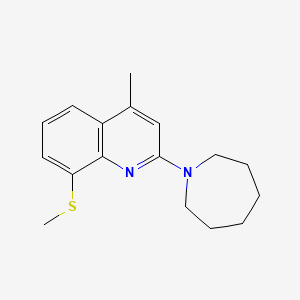
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as lucanthone, which is a derivative of the quinoline family. Lucanthone has been studied for its antiparasitic, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is not fully understood. However, it is believed that lucanthone exerts its antiparasitic activity by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and repair. In cancer research, lucanthone has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the DNA repair pathway.
Biochemical and Physiological Effects:
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline has been shown to have various biochemical and physiological effects. In parasitology, lucanthone has been shown to reduce the number of eggs produced by Schistosoma species and decrease the size of the worms. In cancer research, lucanthone has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline in lab experiments include its potential applications in various fields, including parasitology and cancer research. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using lucanthone in lab experiments include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline. In parasitology, further studies are needed to determine the optimal dosage and treatment duration for schistosomiasis. In cancer research, future studies could focus on the combination of lucanthone with other chemotherapy drugs to enhance their efficacy. Additionally, further studies are needed to determine the potential side effects of lucanthone and its long-term effects on human health.
Conclusion:
In conclusion, 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is a chemical compound with potential applications in various fields, including parasitology and cancer research. The synthesis method involves a multi-step process, and the mechanism of action is not fully understood. Lucanthone has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline have been identified.
Synthesemethoden
The synthesis of 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline involves a multi-step process. The first step involves the condensation of 2-acetylaminobenzoic acid with 2,4-dimethoxyaniline to obtain 2-(2,4-dimethoxyphenyl)-3-acetylaminobenzoic acid. This compound is then converted to 2-(2,4-dimethoxyphenyl)-3-(1-azepanyl)benzoic acid by reacting with 1-aminocycloheptane. The final step involves the cyclization of 2-(2,4-dimethoxyphenyl)-3-(1-azepanyl)benzoic acid with methylthioacetic acid in the presence of phosphorus oxychloride to obtain 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline has been extensively studied for its potential applications in various fields. In parasitology, lucanthone has been shown to be effective against schistosomiasis, a parasitic disease caused by Schistosoma species. It has also been studied for its antiviral activity against HIV-1 and herpes simplex virus type 1. In cancer research, lucanthone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-4-methyl-8-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-13-12-16(19-10-5-3-4-6-11-19)18-17-14(13)8-7-9-15(17)20-2/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQXHMHXKLNXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2SC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-4-methyl-8-methylsulfanylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

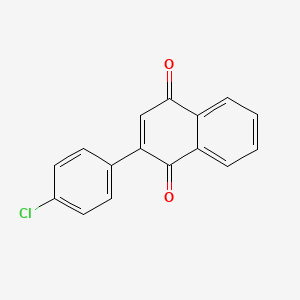




![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
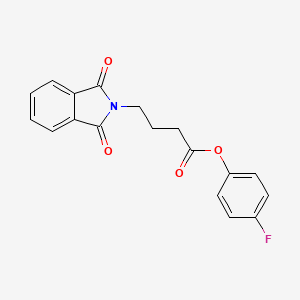
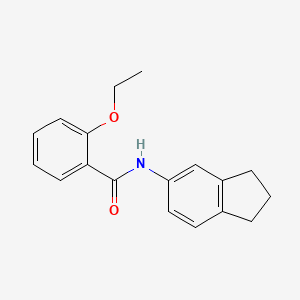
![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

